molecular formula C21H18BrNO3 B5377323 2-[(1E)-2-(5-BROMO-2-ETHOXYPHENYL)ETHENYL]QUINOLIN-8-YL ACETATE

2-[(1E)-2-(5-BROMO-2-ETHOXYPHENYL)ETHENYL]QUINOLIN-8-YL ACETATE

Cat. No.: B5377323
M. Wt: 412.3 g/mol
InChI Key: SQQXVHRXVLNWBD-DHZHZOJOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(1E)-2-(5-BROMO-2-ETHOXYPHENYL)ETHENYL]QUINOLIN-8-YL ACETATE is a synthetic organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a bromoethoxyphenyl group and an acetate group attached to a quinoline backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(1E)-2-(5-BROMO-2-ETHOXYPHENYL)ETHENYL]QUINOLIN-8-YL ACETATE typically involves multiple steps. One common synthetic route starts with

Properties

IUPAC Name

[2-[(E)-2-(5-bromo-2-ethoxyphenyl)ethenyl]quinolin-8-yl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18BrNO3/c1-3-25-19-12-9-17(22)13-16(19)8-11-18-10-7-15-5-4-6-20(21(15)23-18)26-14(2)24/h4-13H,3H2,1-2H3/b11-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQQXVHRXVLNWBD-DHZHZOJOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)Br)C=CC2=NC3=C(C=CC=C3OC(=O)C)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=C(C=C1)Br)/C=C/C2=NC3=C(C=CC=C3OC(=O)C)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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